molecular formula C23H30N4O3 B6487681 N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 877631-29-3

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B6487681
CAS No.: 877631-29-3
M. Wt: 410.5 g/mol
InChI Key: JXOHVMKHIUMKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide (NCP-FEPE) is a synthetic compound that has been researched for its potential applications in scientific research. It is a relatively new compound that has not been studied extensively, but it has shown promise in certain areas.

Scientific Research Applications

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. This compound has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential to be used as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

Mechanism of Action

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, which is an essential cofactor in the synthesis of purines and thymidylate. By inhibiting DHFR, this compound prevents the production of these essential molecules, which in turn inhibits cell growth.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as reduce inflammation in animal models. Additionally, it has been found to reduce the production of certain metabolites, such as purines and thymidylate, which are essential for cell growth.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has a number of advantages and limitations for lab experiments. One of the major advantages of using this compound is its ability to inhibit the growth of certain types of cancer cells. Additionally, it has been found to reduce inflammation in animal models, which makes it a useful tool for studying inflammation. However, this compound has some limitations, such as its potential to induce cytotoxicity in certain cell types. Additionally, it has been found to be relatively unstable in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has a number of potential future directions. One potential future direction is the development of new derivatives of this compound that have improved stability in aqueous solutions. Additionally, further research into the mechanism of action of this compound could lead to the development of new compounds with improved efficacy. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for cancer and inflammation. Finally, further research into the potential applications of this compound in drug design could lead to the development of new drugs with improved efficacy and safety.

Synthesis Methods

N-cyclopentyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is synthesized through a multi-step process involving the reaction of 4-phenylpiperazine, furan-2-ylmethylene, and cyclopentylbromide. The first step involves the reaction of 4-phenylpiperazine and furan-2-ylmethylene to form a furan-2-ylmethylene-4-phenylpiperazine intermediate. The intermediate is then reacted with cyclopentylbromide to form this compound. The entire synthesis process is outlined in the following flowchart:
Step 1: 4-Phenylpiperazine + Furan-2-ylmethylene → Furan-2-ylmethylene-4-phenylpiperazine
Step 2: Furan-2-ylmethylene-4-phenylpiperazine + Cyclopentylbromide → this compound

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c28-22(23(29)25-18-7-4-5-8-18)24-17-20(21-11-6-16-30-21)27-14-12-26(13-15-27)19-9-2-1-3-10-19/h1-3,6,9-11,16,18,20H,4-5,7-8,12-15,17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOHVMKHIUMKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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